![molecular formula C13H9N3O2 B11872708 2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole CAS No. 1352305-23-7](/img/structure/B11872708.png)
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole is a heterocyclic compound that features a pyridine ring fused with a dioxolo-indazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable dioxolo-indazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced analogs.
Applications De Recherche Scientifique
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Pyridin-2-yl-[1,3]dioxolo[4,5-g]isoquinoline: Similar structure but with an isoquinoline core.
2-(Pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: Features an imidazo-phenanthroline core with a pyridine ring.
Uniqueness
2-(Pyridin-2-YL)-2H-[1,3]dioxolo[4,5-F]indazole is unique due to its specific fusion of the pyridine and dioxolo-indazole rings, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1352305-23-7 |
|---|---|
Formule moléculaire |
C13H9N3O2 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-pyridin-2-yl-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C13H9N3O2/c1-2-4-14-13(3-1)16-7-9-5-11-12(18-8-17-11)6-10(9)15-16/h1-7H,8H2 |
Clé InChI |
UAYSKYCYSVTGKR-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC3=CN(N=C3C=C2O1)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl (1R,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B11872649.png)
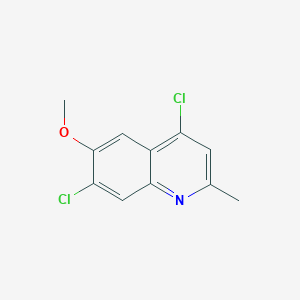
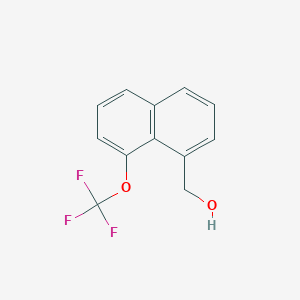

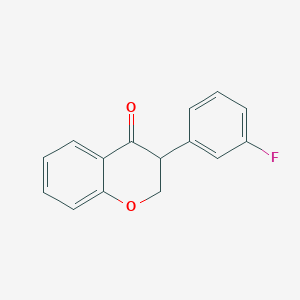
![4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol](/img/structure/B11872675.png)
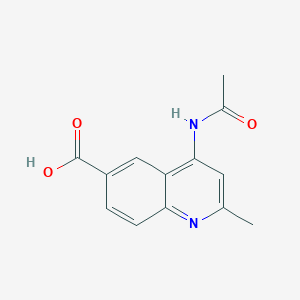
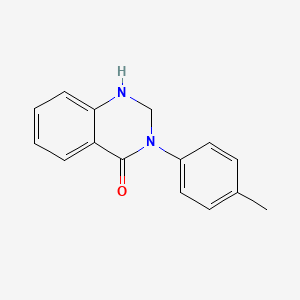


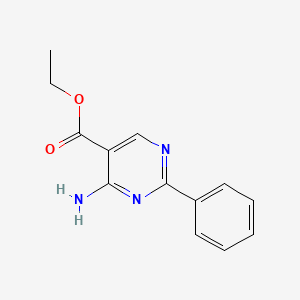
![[1]Benzothieno[3,2-b]quinoline](/img/structure/B11872724.png)
